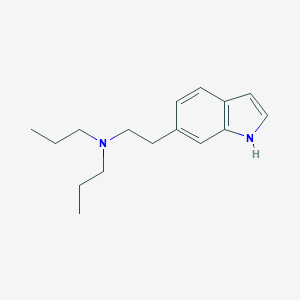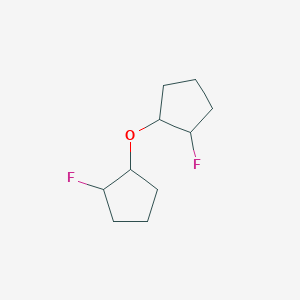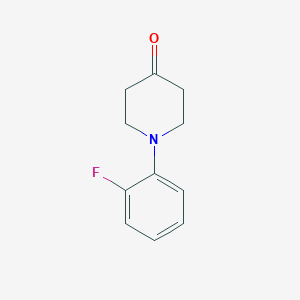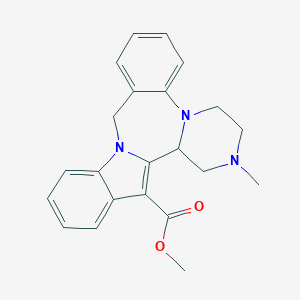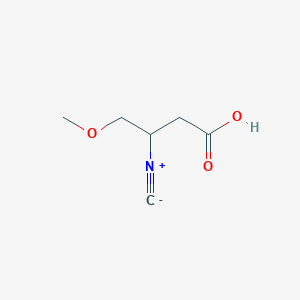
3-Isocyano-4-methoxybutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isocyano-4-methoxybutanoic acid is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. This compound is also known as IMBA and has a molecular formula of C7H11NO3. It is a white crystalline powder with a melting point of 82-85 °C and is soluble in water, ethanol, and methanol.
Scientific Research Applications
IMBA has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, IMBA has been shown to have anti-inflammatory and analgesic properties. It has also been studied as a potential antitumor agent. In materials science, IMBA has been used as a building block for the synthesis of new materials with interesting properties. In organic synthesis, IMBA has been used as a versatile reagent for the preparation of various compounds.
Mechanism Of Action
The mechanism of action of IMBA is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the synthesis of prostaglandins. Prostaglandins are lipid mediators that play a role in inflammation and pain. By inhibiting COX-2, IMBA reduces the production of prostaglandins, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
IMBA has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. However, the exact biochemical and physiological effects of IMBA are not fully understood and require further investigation.
Advantages And Limitations For Lab Experiments
One advantage of using IMBA in lab experiments is its versatility as a reagent. It can be used in a variety of reactions to prepare various compounds. Another advantage is its relatively low cost and easy availability. However, one limitation of using IMBA is its low solubility in some solvents, which can make it difficult to work with in certain reactions.
Future Directions
There are several future directions for research on IMBA. One direction is to further investigate its anti-inflammatory and analgesic properties and its potential as a treatment for inflammatory and pain-related disorders. Another direction is to explore its potential as an antitumor agent and to investigate its mechanism of action in cancer cells. Additionally, IMBA can be used as a building block for the synthesis of new materials with interesting properties, and further research can be done in this area.
Synthesis Methods
The synthesis of IMBA involves the reaction of 3-bromo-4-methoxybutanoic acid with potassium cyanate in the presence of a base. The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to form IMBA. The yield of this reaction is around 60%, and the purity of the final product can be improved through recrystallization.
properties
CAS RN |
119637-68-2 |
|---|---|
Product Name |
3-Isocyano-4-methoxybutanoic acid |
Molecular Formula |
C6H9NO3 |
Molecular Weight |
143.14 g/mol |
IUPAC Name |
3-isocyano-4-methoxybutanoic acid |
InChI |
InChI=1S/C6H9NO3/c1-7-5(4-10-2)3-6(8)9/h5H,3-4H2,2H3,(H,8,9) |
InChI Key |
IIXODAJMQUZGOT-UHFFFAOYSA-N |
SMILES |
COCC(CC(=O)O)[N+]#[C-] |
Canonical SMILES |
COCC(CC(=O)O)[N+]#[C-] |
synonyms |
carboxymethoxyisopropylisonitrile CMIIN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



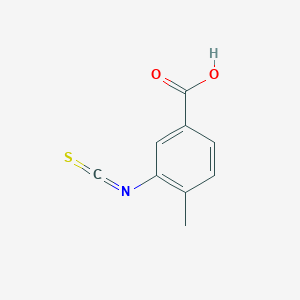
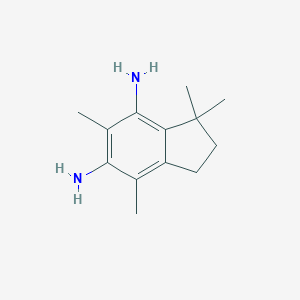
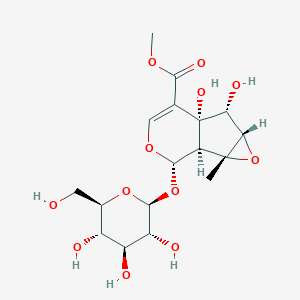
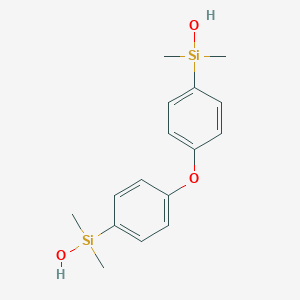
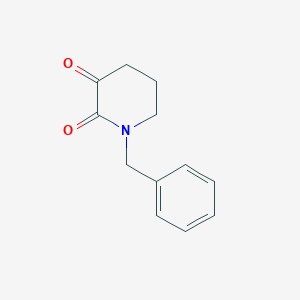
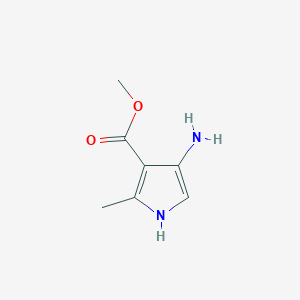
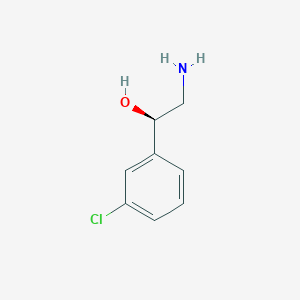
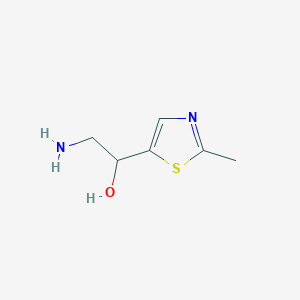
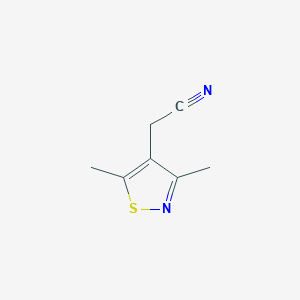
![1H-Benzo[d]imidazole-6-carboxamide](/img/structure/B37902.png)
